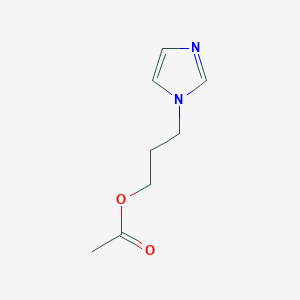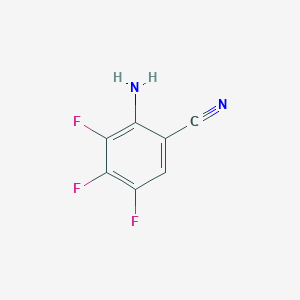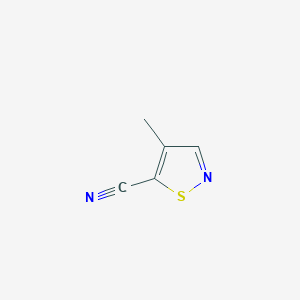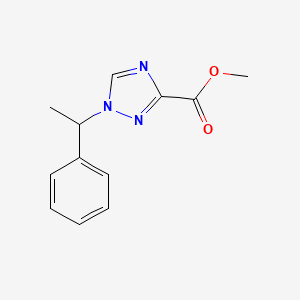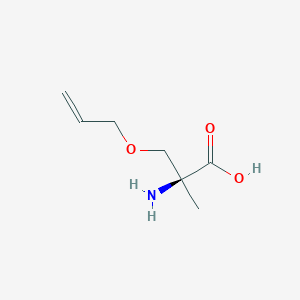
(S)-3-(Allyloxy)-2-amino-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Allyloxy)-2-amino-2-methylpropanoic acid is an organic compound that features an allyloxy group, an amino group, and a methyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Allyloxy)-2-amino-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as allyl alcohol, 2-amino-2-methylpropanoic acid, and suitable protecting groups.
Protection of Amino Group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Allylation: The protected amino acid is then subjected to allylation using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Allyloxy)-2-amino-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyloxy group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols.
Scientific Research Applications
(S)-3-(Allyloxy)-2-amino-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(Allyloxy)-2-amino-2-methylpropanoic acid involves its interaction with specific molecular targets. The allyloxy group can participate in various chemical reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(Allyloxy)-2-amino-2-methylpropanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
3-(Allyloxy)-2-amino-2-methylbutanoic acid: A compound with an additional carbon in the backbone.
3-(Methoxy)-2-amino-2-methylpropanoic acid: A compound with a methoxy group instead of an allyloxy group.
Uniqueness
(S)-3-(Allyloxy)-2-amino-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-3-prop-2-enoxypropanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-5-7(2,8)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
OFYKOCUXLKQTLH-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@](COCC=C)(C(=O)O)N |
Canonical SMILES |
CC(COCC=C)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


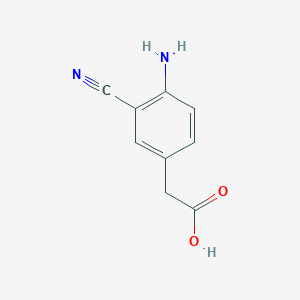
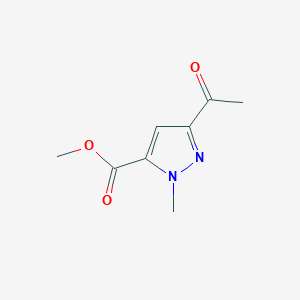
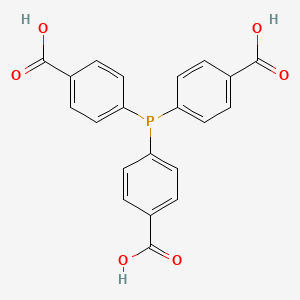
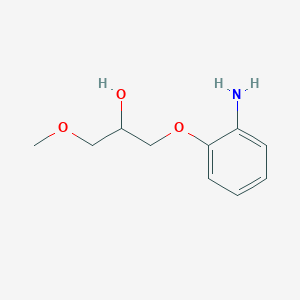
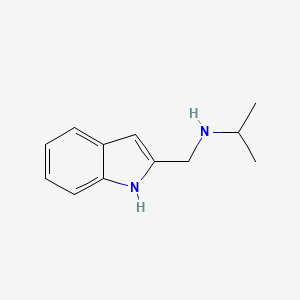
![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
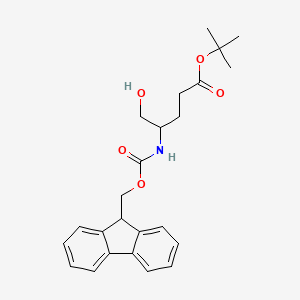
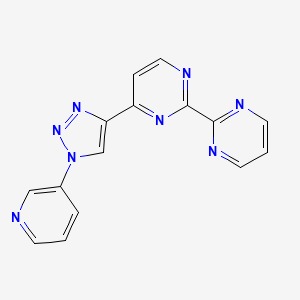
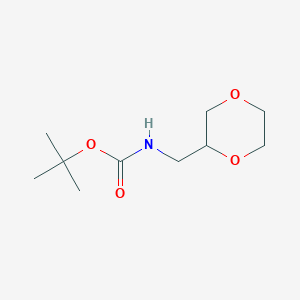
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
